molecular formula C6H8FN3 B8545887 5-Fluoro-N3-methylpyridine-2,3-diamine

5-Fluoro-N3-methylpyridine-2,3-diamine

Cat. No. B8545887
M. Wt: 141.15 g/mol
InChI Key: PQDKLVIKHOFJFM-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

2-Amino-3-bromo-5-fluoropyridine (1.127 g, 5.90 mmol) and BrettPhos Precatalyst (0.141 g, 0.177 mmol) were mixed under an argon atmosphere. Methylamine (2.0 M in THF, 4.43 ml, 8.85 mmol) and lithium bis(trimethylsilyl)amide (1.0 M in THF, 14.75 ml, 14.75 mmol) were added slowly via syringe, and the reaction mixture was stirred at room temperature for 3.5 h. The reaction mixture was quenched with saturated aqueous ammonium chloride and extracted three times with a 9:1 mixture of DCM to MeOH. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product was purified by silica gel column chromatography eluting with acetone in DCM to yield the title compound (0.497 g, 3.52 mmol, 59.7% yield) as a tan solid. M+1: 142.1.
Quantity
1.127 g
Type
reactant
Reaction Step One
Name
BrettPhos Precatalyst
Quantity
0.141 g
Type
catalyst
Reaction Step One
Quantity
4.43 mL
Type
reactant
Reaction Step Two
Quantity
14.75 mL
Type
reactant
Reaction Step Two
Yield
59.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.[CH3:10][NH2:11].C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>CC(C1C=C(C(C)C)C(C2C(P(C3CCCCC3)C3CCCCC3)=C(OC)C=CC=2OC)=C(C(C)C)C=1)C.C1C=[C-]C(CCN)=CC=1.Cl[Pd+]>[F:9][C:5]1[CH:6]=[C:7]([NH:11][CH3:10])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.127 g
Type
reactant
Smiles
NC1=NC=C(C=C1Br)F
Name
BrettPhos Precatalyst
Quantity
0.141 g
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Step Two
Name
Quantity
4.43 mL
Type
reactant
Smiles
CN
Name
Quantity
14.75 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times
ADDITION
Type
ADDITION
Details
with a 9:1 mixture of DCM to MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with acetone in DCM

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)N)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.52 mmol
AMOUNT: MASS 0.497 g
YIELD: PERCENTYIELD 59.7%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.